molecular formula C21H21NO3S B11350559 N-(4-methoxyphenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(4-methoxyphenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11350559
M. Wt: 367.5 g/mol
InChI Key: JMZDXGQHLVYNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with 2-bromo-3-methylphenol in the presence of a base such as potassium carbonate to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with thiophene-2-carbaldehyde in the presence of a catalyst like palladium acetate to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • **N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • **N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Uniqueness

N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H21NO3S/c1-16-5-3-6-19(13-16)25-15-21(23)22(14-20-7-4-12-26-20)17-8-10-18(24-2)11-9-17/h3-13H,14-15H2,1-2H3

InChI Key

JMZDXGQHLVYNQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.